molecular formula C15H23N3O5S B11433927 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine

Cat. No.: B11433927
M. Wt: 357.4 g/mol
InChI Key: BVXWOSBREAYXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The oxazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving appropriate amine precursors.

    Coupling with Morpholine: Finally, the piperidine derivative is coupled with morpholine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues, while the morpholine and piperidine rings can enhance binding affinity and specificity. The oxazole ring may participate in hydrogen bonding and π-π interactions, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}pyrrolidine
  • **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}piperazine
  • **4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}thiomorpholine

Uniqueness

The uniqueness of 4-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidine-4-carbonyl}morpholine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. Compared to similar compounds, it may offer enhanced stability, reactivity, and biological activity due to the presence of the morpholine ring.

Properties

Molecular Formula

C15H23N3O5S

Molecular Weight

357.4 g/mol

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H23N3O5S/c1-11-14(12(2)23-16-11)24(20,21)18-5-3-13(4-6-18)15(19)17-7-9-22-10-8-17/h13H,3-10H2,1-2H3

InChI Key

BVXWOSBREAYXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.